molecular formula C20H25F6IOSi B1641344 1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole CAS No. 181934-34-9

1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole

Cat. No. B1641344
CAS RN: 181934-34-9
M. Wt: 550.4 g/mol
InChI Key: QDBNJOWZEBIAFK-UHFFFAOYSA-N
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Description

1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole is a useful research compound. Its molecular formula is C20H25F6IOSi and its molecular weight is 550.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

"1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole" and related compounds are utilized in the synthesis of complex organic molecules. For instance, benzylation of alcohols using pyridinium salts demonstrates the utility of related reagents in transforming alcohols into ethers, a foundational reaction in organic chemistry (Poon & Dudley, 2006). Similarly, the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic side chains showcases the reagent's potential in constructing amino acids with modified properties, valuable for pharmaceutical applications (Burger et al., 2006).

Materials Science and Coordination Chemistry

In materials science and coordination chemistry, the synthesis of unsymmetrical bis(1,2,3-triazole)s using monosilylbutadiynes, where triisopropylsilyl (TIPS) is favored for its stability, highlights the creation of coordinating ligands for transition metals. This has implications for developing new materials with specific magnetic, electronic, or catalytic properties (Doak et al., 2011).

Catalysis and Synthetic Methodology

The compound's derivatives have been explored in catalysis , where the trifluoromethoxy group's electron-withdrawing properties enhance the reactivity of other functional groups, useful in designing catalysts for efficient chemical transformations (Castagnetti & Schlosser, 2002). Moreover, studies on divalent iodine radical intermediates in the thermolysis of certain iodanes offer insights into novel radical-based reactions, potentially useful in synthetic organic chemistry (Dolenc & Plesničar, 1997).

Advanced Organic Materials

The research into organosulfonyloxy derivatives for the preparation of benziodoxole derivatives underlines the role of these compounds in synthesizing advanced organic materials with potential applications ranging from pharmaceuticals to optoelectronics (Zhdankin et al., 1996).

properties

IUPAC Name

2-[3,3-bis(trifluoromethyl)-1λ3,2-benziodoxol-1-yl]ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F6IOSi/c1-13(2)29(14(3)4,15(5)6)12-11-27-17-10-8-7-9-16(17)18(28-27,19(21,22)23)20(24,25)26/h7-10,13-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBNJOWZEBIAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F6IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole

CAS RN

181934-34-9
Record name 1-[2-(Triisopropylsilyl)ethynyl]-3,3-bis(trifluoromethyl)-1,2-benziodoxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole
Reactant of Route 2
1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole
Reactant of Route 3
1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole
Reactant of Route 4
1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole
Reactant of Route 5
1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole
Reactant of Route 6
1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole

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